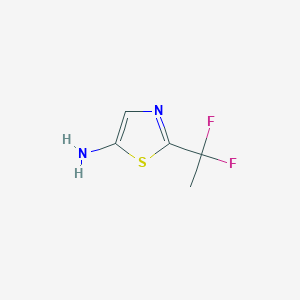

2-(1,1-Difluoroethyl)thiazol-5-amine

Description

2-(1,1-Difluoroethyl)thiazol-5-amine is a fluorinated heterocyclic compound featuring a thiazole core substituted with an amine group at position 5 and a 1,1-difluoroethyl moiety at position 2. Thiazoles are five-membered aromatic rings containing nitrogen and sulfur, widely studied for their bioactivity in medicinal and agrochemical applications . The incorporation of fluorine atoms aims to enhance metabolic stability, lipophilicity, and electronic properties, which are critical for drug-likeness .

Properties

Molecular Formula |

C5H6F2N2S |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-(1,1-difluoroethyl)-1,3-thiazol-5-amine |

InChI |

InChI=1S/C5H6F2N2S/c1-5(6,7)4-9-2-3(8)10-4/h2H,8H2,1H3 |

InChI Key |

NQCKSIUEHVRHAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(S1)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)thiazol-5-amine can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method includes the microwave-assisted Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas .

Industrial Production Methods

Industrial production methods for 2-(1,1-Difluoroethyl)thiazol-5-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)thiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2-position and 5-position of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like chloroform or ethanol .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-(1,1-Difluoroethyl)thiazol-5-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)thiazol-5-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Thiazole Derivatives

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)

- Structure : Features a chloro-fluorobenzyl group at position 5 and an amine at position 2.

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Fluorinated Heterocycles

1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine (CAS 1171319-69-9)

- Structure : A pyrazole ring with a difluoroethyl group.

- Properties : Fluorination here improves metabolic stability. However, the pyrazole core lacks the sulfur atom present in thiazoles, which may reduce interactions with metal ions in enzymes .

4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazol

- Structure : Pyrazole with bromo and difluoroethyl substituents.

Thiadiazole Derivatives

5-(Dichloromethyl)-1,3,4-thiadiazol-2-amine

- Structure : Thiadiazole with a dichloromethyl group.

- Properties : The chlorine atoms confer strong electrophilicity, but may also increase toxicity risks. The difluoroethyl group in the target compound offers a balance between electronegativity and steric demand .

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Biological Activity

2-(1,1-Difluoroethyl)thiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and applications, highlighting key findings and case studies.

The molecular formula of 2-(1,1-Difluoroethyl)thiazol-5-amine is , with a molecular weight of approximately 164.17 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.17 g/mol |

| IUPAC Name | 2-(1,1-Difluoroethyl)thiazol-5-amine |

Synthesis

The synthesis of 2-(1,1-Difluoroethyl)thiazol-5-amine typically involves the reaction of thiazole derivatives with difluoroethyl amines under specific conditions. The synthetic route often includes the following steps:

- Formation of the thiazole ring through cyclization.

- Introduction of the difluoroethyl group via nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that 2-(1,1-Difluoroethyl)thiazol-5-amine has activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against selected pathogens.

Anticancer Properties

Preliminary investigations into the anticancer potential of 2-(1,1-Difluoroethyl)thiazol-5-amine have shown promising results. In cell line assays, the compound demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

-

Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including 2-(1,1-Difluoroethyl)thiazol-5-amine. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives.

Compound MIC (µg/mL) 2-(1,1-Difluoroethyl)thiazol-5-amine 64 Control (Standard Antibiotic) 32 - Cytotoxicity in Cancer Cells : In another study focusing on its anticancer properties, 2-(1,1-Difluoroethyl)thiazol-5-amine was tested against MCF-7 breast cancer cells. The compound showed an IC50 value of approximately 15 µM after 48 hours of treatment.

The biological activity of 2-(1,1-Difluoroethyl)thiazol-5-amine is attributed to its ability to interact with specific cellular targets. The thiazole ring can facilitate binding to enzymes or receptors involved in critical biological pathways, leading to inhibition or modulation of their activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.